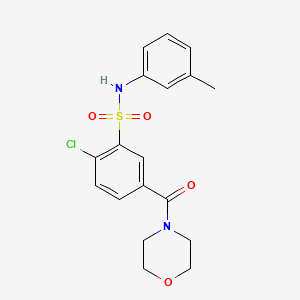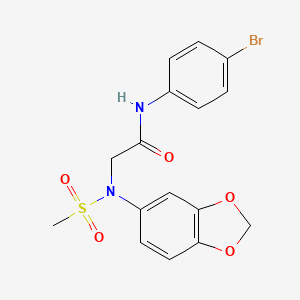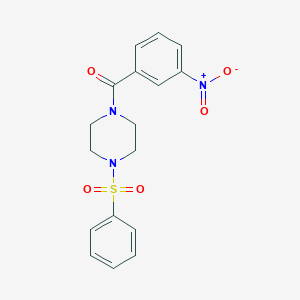
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic uses in various diseases. The compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in B cell receptor signaling. By inhibiting BTK, 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide blocks the activation and proliferation of B cells, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has also been found to reduce the production of autoantibodies and improve disease symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic option for diseases of the central nervous system. However, one limitation of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is the development of more soluble analogs of the compound, which would improve its bioavailability and ease of administration. Another direction is the study of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in combination with other drugs, which may enhance its therapeutic efficacy. Additionally, the potential uses of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in diseases other than cancer and autoimmune disorders should be explored. Finally, the safety and efficacy of 2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide in clinical trials should be evaluated to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-methylphenyl)-5-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential therapeutic uses in various diseases, including cancer and autoimmune disorders. The compound has shown promising results in preclinical studies, where it has been found to inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methylphenyl)-5-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-3-2-4-15(11-13)20-26(23,24)17-12-14(5-6-16(17)19)18(22)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWPLBKUQHCCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3503798.png)
![methyl 4-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3503807.png)

![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3503818.png)
![4-[(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3503823.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3503827.png)
![N-(3,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3503835.png)
![8-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3503845.png)
![1-bromo-5-[(4-fluorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3503848.png)
![N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)
![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
![ethyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3503881.png)
![ethyl 4-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3503891.png)